![molecular formula C9H7ClF3NO2 B12639121 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one CAS No. 934829-56-8](/img/structure/B12639121.png)
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one
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Overview
Description
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloroethanone moiety
Preparation Methods
The synthesis of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-amino-5-(trifluoromethoxy)benzoic acid.
Formation of Intermediate: The aromatic compound undergoes chlorination to introduce the chloroethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The introduction of fluorine atoms can increase the potency of drugs by improving their interaction with biological targets. In a study focusing on fluorinated compounds, it was noted that fluorination can lead to increased metabolic stability and reduced toxicity, making them suitable candidates for anticancer agents .
2. Antimicrobial Properties
Fluorinated compounds have been widely studied for their antimicrobial properties. The unique electronic effects of fluorine can enhance the efficacy of antimicrobial agents. For instance, derivatives of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics .
Agrochemical Applications
1. Pesticide Development
The compound's structure suggests potential utility as an agrochemical, particularly in the development of pesticides. The trifluoromethoxy group can improve the selectivity and efficacy of herbicides and insecticides by enhancing their ability to penetrate plant tissues or insect exoskeletons .
2. Crop Protection Agents
Studies have indicated that fluorinated agrochemicals can exhibit improved performance due to their enhanced stability under environmental conditions. This stability allows for prolonged efficacy in pest control applications, making compounds like this compound valuable in agricultural settings .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis and evaluation of several fluorinated compounds, including derivatives of this compound. These compounds were tested against various cancer cell lines, showing significant cytotoxic activity compared to non-fluorinated analogs. The mechanism was attributed to enhanced apoptosis induction through specific signaling pathways .
Case Study 2: Agricultural Efficacy
In agricultural research, a series of field trials evaluated the effectiveness of a formulation containing this compound as an insecticide. Results demonstrated a marked reduction in pest populations with minimal impact on non-target species, highlighting its potential as an environmentally friendly pest control solution .
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one can be compared with similar compounds such as:
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy group but differs in its overall structure and biological activity.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in organic transformations.
Biological Activity
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one (CAS No. 934829-56-8) is a synthetic organic compound notable for its unique structural features, including an amino group, a trifluoromethoxy group, and a chloroethanone moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities and applications in enzyme inhibition studies.
The molecular formula of this compound is C9H7ClF3NO2, with a molecular weight of 253.60 g/mol. Its structure can be represented by the following properties:
Property | Value |
---|---|
CAS No. | 934829-56-8 |
Molecular Formula | C9H7ClF3NO2 |
Molecular Weight | 253.60 g/mol |
IUPAC Name | 1-[2-amino-5-(trifluoromethoxy)phenyl]-2-chloroethanone |
InChI Key | OBLKWOCVMQFHQN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and altering enzymatic activity. This interaction can lead to significant biochemical effects, which are crucial for its application in drug development.
Biological Activity and Research Findings
Recent studies have explored the pharmacological potential of this compound in various biological contexts:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, demonstrating potential as a pharmacological agent in treating diseases associated with enzyme dysregulation.
- Dopamine Receptor Agonism : Research indicates that similar compounds in the same chemical family exhibit selective agonist activity at dopamine receptors, particularly the D3 receptor. These findings suggest that this compound may also possess similar properties, warranting further investigation into its neuropharmacological effects .
- Structure-Activity Relationship (SAR) : Studies have focused on modifying the compound's structure to enhance its biological activity while reducing undesirable effects. These modifications have led to the synthesis of analogs that show improved potency and selectivity for target receptors .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on D3 Receptor Agonists : A comprehensive SAR study was conducted where over 100 analogs were synthesized and tested for their agonist activity at D3 and antagonist activity at D2 receptors. The results indicated that specific substitutions could significantly enhance receptor selectivity and potency .
- Inhibition Studies : In vitro assays demonstrated that certain derivatives of this compound exhibited potent inhibition against key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Properties
CAS No. |
934829-56-8 |
---|---|
Molecular Formula |
C9H7ClF3NO2 |
Molecular Weight |
253.60 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethoxy)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H7ClF3NO2/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3H,4,14H2 |
InChI Key |
OBLKWOCVMQFHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCl)N |
Origin of Product |
United States |
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